molecular formula C11H11F3O B13588089 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)-

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)-

Cat. No.: B13588089
M. Wt: 216.20 g/mol
InChI Key: RPKLFRKGSJESKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- is a chemical compound that belongs to the indene family It is characterized by the presence of a trifluoromethyl group and a methanol group attached to the indene structure

Preparation Methods

The synthesis of 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of indene with trifluoromethyl methanol under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- can be compared with other similar compounds, such as:

    1H-Indene, 2,3-dihydro-5-methyl-: This compound lacks the trifluoromethyl group and has different chemical properties and applications.

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound contains an amino group and a carboxamide group, leading to different biological activities and uses. The presence of the trifluoromethyl group in 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- makes it unique and imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6,10,15H,1-3H2

InChI Key

RPKLFRKGSJESKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.